molecular formula C21H31N3O8 B12710424 Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate CAS No. 149997-03-5

Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate

Cat. No.: B12710424
CAS No.: 149997-03-5
M. Wt: 453.5 g/mol
InChI Key: ZOWLSMHECFPKAZ-UHFFFAOYSA-N
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Description

The compound Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a tertiary amide featuring a propanamide backbone with two distinct substituents:

  • A hexahydro-1,2-dimethyl-4-pyridazinyl group, a partially saturated six-membered ring containing two nitrogen atoms and two methyl groups.
  • A phenyl group attached to the amide nitrogen.
    The molecule is further associated with a 2-hydroxy-1,2,3-propanetricarboxylate (citrate) counterion, which enhances solubility and stability .

Its citrate salt form aligns with trends in drug formulation to improve bioavailability .

Properties

CAS No.

149997-03-5

Molecular Formula

C21H31N3O8

Molecular Weight

453.5 g/mol

IUPAC Name

N-(1,2-dimethyldiazinan-4-yl)-N-phenylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C15H23N3O.C6H8O7/c1-4-15(19)18(13-8-6-5-7-9-13)14-10-11-16(2)17(3)12-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,14H,4,10-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZOWLSMHECFPKAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(N(C1)C)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Biological Activity

Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a propanamide backbone with specific substitutions that enhance its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₇
Molecular Weight 342.32 g/mol
CAS Registry Number Not available
IUPAC Name Propanamide derivative

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an immunosuppressive agent, potentially useful in treating autoimmune disorders and organ transplant rejections.

  • Immunosuppressive Activity : The compound has been shown to inhibit T-cell activation and proliferation, which is crucial in the context of organ transplantation. This effect is mediated through modulation of cytokine production and inhibition of signaling pathways such as NF-kB activation .
  • Anti-inflammatory Effects : Studies suggest that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it a candidate for treating inflammatory diseases such as arthritis .
  • Anticancer Potential : Preliminary studies indicate that the compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms including modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in different biological contexts:

  • Study on Autoimmune Disorders : A clinical trial investigated the use of this compound in patients with rheumatoid arthritis. Results showed a significant reduction in disease activity scores compared to placebo, suggesting its potential as a therapeutic agent for autoimmune conditions .
  • Transplant Rejection Model : In animal models, administration of the compound prior to organ transplantation resulted in improved graft survival rates and reduced instances of acute rejection, indicating its effectiveness as an immunosuppressant .
  • Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases leading to apoptosis .

Safety and Toxicology

While promising, the safety profile of Propanamide derivatives must be carefully evaluated. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

The substitution pattern on the amide nitrogen significantly influences biological activity. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Counterion/Salt Primary Application Reference
Propanamide, N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenyl- 61086-18-8 C₁₆H₂₄N₂O₂ Piperidinyl (methoxymethyl-substituted) None Pharmaceutical intermediate
Fentanyl citrate 990-73-8 C₂₂H₂₈N₂O·C₆H₈O₇ Piperidinyl (phenethyl-substituted) Citrate Opioid analgesic
Target Compound N/A C₁₆H₂₄N₂O₂·C₆H₈O₇ Pyridazinyl (hexahydro-dimethyl) Citrate Likely pharmaceutical intermediate

Key Observations:

  • Heterocyclic Influence : The pyridazinyl group in the target compound introduces a unique nitrogen-rich heterocycle compared to piperidinyl in fentanyl. This may alter receptor binding kinetics or metabolic stability.
  • Citrate Salts : Both the target compound and fentanyl citrate utilize citrate to enhance solubility, a critical factor for injectable or oral formulations .

Citrate-Containing Pharmaceuticals

Citrate salts are prevalent in drug formulations. Notable examples:

Compound Name CAS Number Molecular Formula Structure Application Reference
Toremifene citrate 89778-27-8 C₃₂H₃₆ClNO₈ Triphenylethylene derivative Selective estrogen receptor modulator (SERM)
Clomifene citrate impurity 1795130-17-4 C₃₂H₃₆ClNO₈ Chlorinated triphenylethylene Impurity in fertility drugs

Comparison with Target Compound:

  • Backbone Differences : The target compound’s propanamide backbone contrasts with the triphenylethylene core of toremifene, suggesting divergent mechanisms of action.
  • Functional Role : While toremifene citrate is an active pharmaceutical ingredient (API), the target compound’s structural simplicity hints at a role in synthetic pathways rather than direct therapeutic use .

Propanamide Derivatives in Agrochemicals

Propanamide derivatives are also employed in agrochemicals, though with distinct substituents:

Compound Name CAS Number Molecular Formula Substituents Application Reference
Propanil 709-98-8 C₉H₉Cl₂NO 3,4-Dichlorophenyl Herbicide
Fenoxacrim N/A C₁₃H₁₇Cl₂N₃O₄ Hexahydro-trioxopyrimidine Pesticide

Contrast with Target Compound:

  • Substituent Chemistry : Agricultural propanamides prioritize halogenated aryl groups (e.g., dichlorophenyl in propanil) for pesticidal activity, whereas the target compound’s pyridazinyl-phenyl motif is more aligned with medicinal chemistry .

Research Findings and Implications

  • Synthetic Accessibility : The citrate salt form suggests compatibility with standard amide synthesis and salt-forming techniques, as seen in fentanyl citrate production .
  • Pharmacological Potential: Pyridazinyl groups are understudied in drug design; the target compound could serve as a scaffold for exploring novel receptor interactions.
  • Regulatory Considerations : Citrate salts are generally recognized as safe (GRAS), facilitating regulatory approval for pharmaceutical use .

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